1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one is defined by its piperidin-2-one ring, which adopts a chair conformation due to steric minimization. The two 2-chlorophenyl groups are positioned axially at the C1 and C2 positions of the piperidinone ring, creating a steric environment that influences the molecule’s overall planarity. The hydroxyethyl side chain at C2 introduces additional conformational flexibility, as the hydroxyl group can engage in intramolecular hydrogen bonding with the carbonyl oxygen of the piperidinone ring.
Density Functional Theory (DFT) optimizations reveal that the lowest-energy conformer features a dihedral angle of 112° between the two chlorophenyl rings, minimizing steric clashes. The chair conformation of the piperidinone ring is stabilized by torsional angles of 55–60° between adjacent carbon atoms, consistent with similar bicyclic systems. A comparative analysis of bond lengths shows that the C-Cl bonds in the aromatic rings measure 1.74 Å, while the carbonyl bond (C=O) in the piperidinone core is slightly elongated (1.23 Å) due to electron donation from the nitrogen atom.
| Parameter | Value |
|---|---|
| C-Cl bond length | 1.74 Å |
| C=O bond length | 1.23 Å |
| Dihedral angle (Ph-Cl rings) | 112° |
| Torsional angle (piperidinone) | 55–60° |
Properties
CAS No. |
647841-06-3 |
|---|---|
Molecular Formula |
C19H19Cl2NO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[1,2-bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one |
InChI |
InChI=1S/C19H19Cl2NO2/c20-15-9-3-1-7-13(15)18(22-12-6-5-11-17(22)23)19(24)14-8-2-4-10-16(14)21/h1-4,7-10,18-19,24H,5-6,11-12H2 |
InChI Key |
UMTDNLMRVUDTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2Cl)C(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one typically involves the reaction of 2-chlorobenzaldehyde with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Anti-Diabetic Properties
Research indicates that compounds similar to 1-[1,2-bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one exhibit anti-diabetic effects. For instance, a study described the synthesis of substituted benzodioxoles that demonstrated anti-hyperglycemic properties in animal models of Type II diabetes. These compounds were shown to effectively lower blood glucose levels when administered orally and also contributed to weight loss in hyperglycemic mice .
Chemotherapeutic Potential
The compound has been explored for its alkylating properties in cancer treatment. A study on tertiary 3-chloropiperidines revealed that these compounds can alkylate DNA through the formation of bicyclic aziridinium ions, suggesting a potential mechanism for targeting cancer cells . The ability of 3-chloropiperidines to act as potent chemotherapeutics positions related compounds like this compound as candidates for further investigation in oncology.
Inhibition of Monoamine Oxidase
Recent findings have shown that derivatives of piperidine can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have been reported to exhibit strong inhibitory activities against MAO-B, making them promising candidates for the development of neuroprotective agents .
Case Study 1: Diabetes Treatment
In a controlled study involving genetic strains of hyperglycemic mice, administration of compounds related to this compound resulted in significant reductions in blood glucose levels and body weight. The data indicated a strong correlation between dosage and therapeutic effect, supporting its potential use in managing Type II diabetes .
Case Study 2: Cancer Research
A comparative analysis demonstrated that secondary 3-chloropiperidine derivatives exhibited enhanced DNA cleavage activity compared to their tertiary counterparts. This finding underlines the importance of structural modifications in enhancing the therapeutic efficacy of piperidine-based compounds against cancer .
Mechanism of Action
The mechanism of action of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one and related compounds:
Key Observations :
Replacement of the piperidin-2-one core with a dihydropyridin-2-one (as in ’s compound) reduces ring rigidity, which may alter binding kinetics to neuronal targets .
Pharmacophore Variations: Carisbamate employs a carbamate group instead of a piperidinone, enabling sodium channel blockade via carbamate-mediated interactions . The 8FUP ligand () substitutes chlorophenyl with fluorophenyl groups, reducing steric hindrance and improving selectivity for CBP bromodomains .
Physicochemical Properties :
- Hydrochloride salts (e.g., ’s compound) exhibit higher aqueous solubility (e.g., ~50 mg/mL) compared to the free base form of the target compound .
- The morpholine and benzimidazole groups in the 8FUP ligand enhance solubility and binding affinity (Ki = 12 nM for CBP), features absent in the target compound .
Research Findings and Implications
- Structural Insights : Crystallographic data (e.g., ORTEP-3 software in ) could model the target compound’s conformation, highlighting intramolecular interactions between the hydroxyl and ketone groups .
- Therapeutic Potential: Analogous compounds like Carisbamate and the 8FUP ligand suggest dual applications in epilepsy treatment (via ion channel modulation) and cancer therapy (via bromodomain inhibition) .
- Synthetic Challenges: The bis(2-chlorophenyl) motif may introduce steric hindrance during synthesis, requiring optimized coupling reagents compared to mono-substituted analogs .
Biological Activity
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a hydroxyethyl moiety. Research has indicated various biological activities, including anticancer properties and effects on cellular signaling pathways.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 364.27 g/mol. The structural configuration is critical for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action appears to involve apoptosis induction and disruption of cancer cell proliferation pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 10-20 | Induction of apoptosis |
| MCF-7 (breast) | 15-25 | Inhibition of cell proliferation |
| A549 (lung) | 12-18 | Disruption of signaling pathways |
Effects on Cellular Signaling
The compound has also been studied for its role in modulating cellular signaling pathways. It has been shown to influence the phosphorylation states of key proteins involved in cell growth and survival, such as ERK (extracellular signal-regulated kinase) . This modulation can lead to altered cellular responses to growth factors and cytokines.
Case Study: EBI2 Modulation
In a study examining the effects of various compounds on Epstein-Barr virus (EBV)-infected B cells, it was found that certain derivatives similar to this compound could inhibit ERK phosphorylation effectively, demonstrating a potential therapeutic application in viral oncogenesis .
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives like this compound can be significantly influenced by their structural features. Variations in substituents on the piperidine ring or the phenyl groups can lead to changes in potency and selectivity against different biological targets. Research has indicated that:
- Chlorine Substitution : Enhances lipophilicity and may improve binding affinity to certain receptors.
- Hydroxyethyl Group : Contributes to solubility and may facilitate interactions with polar biological targets.
Q & A
Basic: What are the key considerations in designing a synthesis route for 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one?
Answer:
A robust synthesis route should prioritize:
- Starting material selection : Use precursors with pre-functionalized 2-chlorophenyl groups (e.g., brominated intermediates for cross-coupling reactions) .
- Reaction optimization : Control hydroxylation and cyclization steps to avoid side products. For example, potassium iodate-mediated oxidation of thioureas can yield ureas, as seen in analogous systems .
- Purification : Employ reverse-phase HPLC with methanol-buffer mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer) to isolate the target compound .
Advanced: How can researchers address stereochemical challenges in the synthesis of this compound?
Answer:
Stereochemical control requires:
- Chiral resolution : Use chiral stationary phases in HPLC or enzymatic resolution to separate enantiomers.
- Asymmetric catalysis : Apply transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of ketone intermediates.
- Structural validation : Confirm absolute configuration via X-ray crystallography, as demonstrated for structurally similar piperidinone derivatives (e.g., r-2,c-6-bis(4-chlorophenyl)-c-3,t-3-dimethylpiperidin-4-one) .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm the presence of the 2-chlorophenyl, hydroxyethyl, and piperidin-2-one moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement, as done for chlorophenyl-substituted piperidinones .
Advanced: How should researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Answer:
Contradictions (e.g., unexpected NMR shifts or IR absorptions) can be addressed by:
- Cross-validation : Compare data with structurally analogous compounds (e.g., 3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one) .
- Computational modeling : Simulate spectra using density functional theory (DFT) to identify discrepancies between experimental and theoretical results .
- Dynamic effects : Investigate tautomerism or solvent-induced shifts via variable-temperature NMR .
Basic: What are the recommended purification methods to achieve high chemical purity for this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to remove unreacted precursors.
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/methanol) based on solubility profiles of similar piperidinone derivatives .
- HPLC : Employ C18 columns with methanol/water mobile phases (65:35 ratio) to isolate high-purity fractions .
Advanced: What strategies mitigate byproduct formation during cyclization steps in the synthesis of this compound?
Answer:
- Protecting groups : Temporarily block the hydroxyl group (e.g., silylation or acetylation) to prevent unwanted nucleophilic attacks .
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect intermediates and terminate reactions at optimal conversion points.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to minimize dimerization or over-reduction .
Basic: How can researchers verify the absence of endocrine-disrupting properties in this compound?
Answer:
- In vitro assays : Use EPA-recommended endocrine disruptor screening (e.g., estrogen receptor binding assays) .
- Metabolic profiling : Identify hydroxylated or dechlorinated metabolites via LC-MS to assess bioactivity .
Advanced: What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- Molecular docking : Predict binding affinity to biological targets using AutoDock or Schrödinger Suite.
- Reactivity descriptors : Calculate Fukui indices or HOMO-LUMO gaps with Gaussian or ORCA software to identify electrophilic/nucleophilic sites .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of chlorinated byproducts .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can researchers design stability studies for this compound under varying storage conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) to identify degradation pathways .
- Stability-indicating assays : Develop HPLC methods with photodiode array detectors to quantify degradation products (e.g., dechlorinated derivatives or piperidine ring-opened species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
